molecular formula C22H25N3O4S2 B2607641 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941951-99-1

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No. B2607641
CAS RN: 941951-99-1
M. Wt: 459.58
InChI Key: WKWZOSBVPAUBBT-UHFFFAOYSA-N
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Description

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Electrochemical Synthesis : A study by Amani and Nematollahi (2012) reported the electrochemical synthesis of new arylthiobenzazoles by the electrochemical oxidation of a related compound, highlighting a method for generating complex structures involving the benzothiazole group [Amani & Nematollahi, 2012].
  • Crystal Structure Studies : Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel piperazine derivatives, providing insights into the molecular conformation and intermolecular interactions of such compounds [Kumara et al., 2017].

Antimicrobial and Anticancer Activities

  • Antimicrobial Studies : Patel and Agravat (2009) synthesized new pyridine derivatives, including those related to the benzothiazolyl group, and evaluated their antimicrobial activity, finding some compounds possessed considerable antibacterial properties [Patel & Agravat, 2009].
  • Anticancer Evaluation : Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, revealing their effectiveness against various cancer cell lines, thus indicating the potential for developing cancer therapeutics [Turov, 2020].

Pharmacological Applications

  • PPARpan Agonist Synthesis : Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, showcasing the pharmaceutical applications of compounds with similar structural frameworks [Guo et al., 2006].
  • σ1 Receptor Antagonist : Díaz et al. (2020) developed a σ1 receptor antagonist with high aqueous solubility, indicating the role of such compounds in pain management and highlighting their pharmacological importance [Díaz et al., 2020].

properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-16-5-4-6-19-21(16)23-22(30-19)25-13-11-24(12-14-25)20(26)15-31(27,28)18-9-7-17(29-2)8-10-18/h4-10H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWZOSBVPAUBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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